3-(Glutathion-S-yl)acetaminophen

In vitro metabolism Reactive metabolite trapping Glutathione conjugation

3-(Glutathion-S-yl)acetaminophen is the obligate intermediate in acetaminophen detoxification, directly formed from NAPQI-GSH conjugation. Unlike downstream metabolites (APAP-CYS, APAP-NAC), only this GSH conjugate provides accurate quantification of the initial detoxification event with the established 67% yield benchmark. Essential for GSH trapping assays, Mrp2 hepatobiliary transport studies, and validated LC-MS/MS methods for simultaneous quantification of acetaminophen and five key metabolites. Ensure pharmacokinetic and toxicological data integrity with the correct analytical standard.

Molecular Formula C18H24N4O8S
Molecular Weight 456.5 g/mol
CAS No. 64889-81-2
Cat. No. B1265626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Glutathion-S-yl)acetaminophen
CAS64889-81-2
Synonyms3-(glutathion-S-yl)acetaminophen
3-(glutathion-S-yl)acetaminophen, monopotassium salt
3-GSH-acetaminophen
AA-glutathion
AA-GSH
acetaminophen glutathion
glutathione-S-acetaminophen conjugate
Molecular FormulaC18H24N4O8S
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C18H24N4O8S/c1-9(23)21-10-2-4-13(24)14(6-10)31-8-12(17(28)20-7-16(26)27)22-15(25)5-3-11(19)18(29)30/h2,4,6,11-12,24H,3,5,7-8,19H2,1H3,(H,20,28)(H,21,23)(H,22,25)(H,26,27)(H,29,30)/t11-,12-/m0/s1
InChIKeyVFNAXGMNFCUWCI-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Glutathion-S-yl)acetaminophen (CAS 64889-81-2): Metabolite Standards for Acetaminophen Detoxification Pathway Analysis


3-(Glutathion-S-yl)acetaminophen (CAS 64889-81-2), also known as acetaminophen-glutathione conjugate or APAP-GSH, is a primary detoxification metabolite of acetaminophen (paracetamol). It is formed via the enzymatic or spontaneous conjugation of the reactive, hepatotoxic intermediate N-acetyl-p-benzoquinone imine (NAPQI) with reduced glutathione (GSH) [1]. This conjugate serves as the essential precursor to the downstream cysteine (APAP-CYS) and N-acetylcysteine (APAP-NAC, mercapturate) conjugates, which are ultimately excreted in urine [2]. As an analytical reference standard, it is critical for the accurate quantification of the glutathione detoxification pathway in pharmacokinetic, toxicological, and biomarker discovery studies using LC-MS/MS platforms [3].

3-(Glutathion-S-yl)acetaminophen: Why Generic Metabolite Substitution Compromises Detoxification Pathway Analysis


The acetaminophen detoxification pathway involves a sequential metabolic cascade where 3-(Glutathion-S-yl)acetaminophen (APAP-GSH) is the obligate, transient intermediate. It cannot be substituted by its downstream metabolites, 3-(cystein-S-yl)acetaminophen (APAP-CYS) or the N-acetylcysteine conjugate (APAP-NAC), without fundamentally altering the interpretation of experimental data. This is because the GSH conjugate is the direct product of NAPQI detoxification and its biliary excretion is a primary route of elimination, distinct from the urinary elimination of its derivatives [1]. Furthermore, in vitro reactions of NAPQI with GSH yield a specific, quantifiable product distribution (67% APAP-GSH, 33% reduced acetaminophen), a ratio that is not replicated with cysteine or N-acetylcysteine [2]. Using the wrong conjugate would provide an inaccurate measure of the initial detoxification event and misrepresent the flux through this critical protective pathway.

3-(Glutathion-S-yl)acetaminophen (CAS 64889-81-2): Quantitative Differentiation Evidence for Informed Scientific Selection


Reaction Yield of 3-(Glutathion-S-yl)acetaminophen with NAPQI vs. Reduction to Acetaminophen

In a controlled in vitro reaction with synthetic N-acetyl-p-benzoquinone imine (NAPQI), reduced glutathione (GSH) yields a specific, quantifiable distribution of products. The primary reaction pathway is the formation of 3-(Glutathion-S-yl)acetaminophen, which accounts for 67% of the products, while a secondary reduction pathway yields acetaminophen (33%) [1]. This specific ratio demonstrates the conjugate's dominant formation pathway and provides a key metric for in vitro trapping studies.

In vitro metabolism Reactive metabolite trapping Glutathione conjugation

Plasma Concentration of NAPQI-Glutathione Adduct Compared to Downstream Cysteine and N-Acetylcysteine Adducts

In a clinical case study of a patient experiencing a rare APAP-induced skin rash, plasma samples were collected 17 hours post-dose and analyzed via LC-MS. The concentration of the NAPQI-glutathione adduct was measured at 0.13 pmol/mL. This concentration was significantly lower than that of its downstream metabolites: the NAPQI-cysteine adduct at 33 pmol/mL and the NAPQI-N-acetylcysteine adduct at 2.0 pmol/mL [1]. This data quantifies the transient nature of the glutathione conjugate in systemic circulation relative to its more stable and abundant derivatives.

Clinical toxicology Biomarker quantification LC-MS analysis

Biliary Excretion of 3-(Glutathion-S-yl)acetaminophen is Uniquely Dependent on Mrp2 Transporter

The role of the canalicular transporter Mrp2 in the excretion of acetaminophen conjugates was investigated using Mrp2-deficient (TR-) rats. The biliary concentration of 3-(Glutathion-S-yl)acetaminophen (APAP-GSH) was found to be virtually absent in bile from TR- rats compared to normal Wistar rats. This was a distinct finding compared to the APAP-cysteinylglycine/cysteine conjugate (APAP-CG/CYS), for which no significant differences in biliary concentration were detected between normal and mutant rats [1]. This demonstrates a unique transporter dependency for the glutathione conjugate's primary route of elimination.

Hepatobiliary transport Drug excretion Transporter studies

Urinary Excretion Profile Following Intravenous Administration of Purified Glutathione Conjugate

In a study tracking the fate of purified conjugates, mice were intravenously administered the purified glutathione conjugate (APAP-GSH). Following this dose, the conjugate did not appear in bile but was rapidly converted and eliminated in urine, primarily as the cysteine conjugate (APAP-CYS). This is in direct contrast to the behavior of the parent drug, which is primarily metabolized to glucuronide and sulfate conjugates, and to the cysteine conjugate itself, which is excreted directly in urine without prior conversion [1]. This quantifies the in vivo metabolic flux from the glutathione to the cysteine conjugate.

In vivo metabolism Pharmacokinetics Metabolite disposition

Procurement Guide: Optimal Applications for 3-(Glutathion-S-yl)acetaminophen (CAS 64889-81-2) Based on Validated Evidence


In Vitro Trapping Studies for Reactive Metabolite Identification and Quantification

3-(Glutathion-S-yl)acetaminophen is the essential analytical standard for quantifying the extent of NAPQI formation in vitro. The well-characterized 67% yield of this conjugate from the reaction of NAPQI with GSH [1] provides a quantitative benchmark for GSH trapping assays. Using this standard allows researchers to accurately measure the efficiency of bioactivation pathways in liver microsomes or recombinant enzyme systems, a critical step in early drug safety assessment.

LC-MS/MS Method Development and Validation for Acetaminophen Metabolite Profiling

For laboratories developing sensitive, validated LC-MS/MS methods to simultaneously quantify acetaminophen and its five key metabolites in plasma or urine, 3-(Glutathion-S-yl)acetaminophen is a required standard. Its inclusion ensures the analytical method can distinguish and accurately measure this low-abundance, transient intermediate [2] from more abundant conjugates like the cysteine and N-acetylcysteine adducts [3], thereby providing a complete picture of acetaminophen disposition.

Mechanistic Studies of Hepatobiliary Transport and Drug-Induced Liver Injury (DILI)

Given its unique and obligate dependence on the canalicular transporter Mrp2 for biliary excretion [4], 3-(Glutathion-S-yl)acetaminophen is a critical probe for studying hepatobiliary transport mechanisms. Research models investigating the role of efflux transporters in drug clearance or the pathophysiology of DILI rely on this conjugate to dissect the specific contribution of Mrp2 to the elimination of reactive metabolite conjugates.

Pharmacokinetic Modeling of Acetaminophen Detoxification Pathways

In physiologically based pharmacokinetic (PBPK) models, accurate parameterization of the detoxification pathway is crucial. The in vivo data demonstrating that the intravenously administered glutathione conjugate is quantitatively converted to the cysteine conjugate before urinary excretion [5] provides essential, measurable kinetic parameters. This makes the compound a vital tool for validating and refining computational models of acetaminophen metabolism and disposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Glutathion-S-yl)acetaminophen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.